molecular formula C6H5ClO4S2 B2688780 Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 69816-03-1

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2688780
CAS No.: 69816-03-1
M. Wt: 240.67
InChI Key: ZYROAJKOQOLJBE-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 69816-03-1) is a thiophene-based compound with a molecular formula of C₆H₅ClO₄S₂ and a molecular weight of 240.68 g/mol . The structure features a chlorosulfonyl (-SO₂Cl) group at the 5-position of the thiophene ring and a methyl ester (-COOCH₃) at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its chlorosulfonyl group serves as a versatile site for nucleophilic substitution reactions, enabling the introduction of amines, alcohols, or other functional groups.

Safety and Handling: The compound is classified as hazardous (UN 3265, Class 8) due to its corrosive properties (H314: Causes severe skin burns and eye damage). It requires storage under inert conditions at 2–8°C with protection from light .

Properties

IUPAC Name

methyl 5-chlorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROAJKOQOLJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-03-1
Record name methyl 5-(chlorosulfonyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate can be synthesized through several methods. One common route involves the chlorosulfonation of methyl thiophene-2-carboxylate. This reaction typically uses chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to avoid over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing by-products. The process may also include purification steps such as recrystallization or distillation to obtain the desired product .

Scientific Research Applications

Organic Synthesis

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is utilized as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals. The chlorosulfonyl group allows for selective reactions that can lead to the formation of sulfonamide and sulfonate derivatives, which are valuable in medicinal chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential as a precursor in drug development. Derivatives of this compound have shown promising biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that these derivatives can inhibit specific enzymes and modulate biological pathways, making them candidates for therapeutic agents.

Materials Science

In materials science, this compound is employed in the synthesis of polymers and advanced materials with specific electronic or optical properties. The unique reactivity of the chlorosulfonyl group facilitates the creation of novel materials that can be tailored for specific applications.

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications as antibiotics.
  • Anti-inflammatory Properties : Certain derivatives have been found to modulate inflammatory pathways.
  • Cytochrome P450 Inhibition : The compound's ability to inhibit cytochrome P450 enzymes suggests implications for pharmacokinetics and toxicity.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for new antimicrobial agents.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound's derivatives. In vitro studies revealed cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

Key Compounds :

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate (CAS 423768-46-1): Substituents: Chlorosulfonyl at 5-position, methyl group at 4-position. Formula: C₇H₇ClO₄S₂. Molecular Weight: 254.71 g/mol.

Methyl 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylate (CAS 1087792-15-1): Substituents: Bromine at 5-position, chlorosulfonyl at 4-position. Formula: C₇H₅BrClO₄S₂. Molecular Weight: 319.57 g/mol.

Methyl 5-Chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 158439-31-7):

  • Substituents : Chlorine at 5-position, chlorosulfonyl at 3-position.
  • Formula : C₆H₄Cl₂O₄S₂.
  • Molecular Weight : 275.13 g/mol.
  • Differentiator : Dual chlorine substituents increase electrophilicity, making the compound more reactive in cross-coupling reactions .

Methyl 5-(2-Bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate :

  • Substituents : 2-Bromophenyl group at 5-position, chlorosulfonyl at 3-position.
  • Differentiator : The bulky bromophenyl group introduces steric constraints and may enhance π-π stacking interactions in materials science applications .

Molecular and Physical Properties

Property Target Compound 4-Methyl Derivative 5-Bromo Derivative 3-Chlorosulfonyl Derivative
Molecular Weight (g/mol) 240.68 254.71 319.57 275.13
Solubility Not reported Chloroform, Methanol, DMSO Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported 398.7 (estimated)
Reactivity High (SO₂Cl at 5-position) Moderate (steric hindrance) High (Br as leaving group) Very high (dual Cl substituents)

Biological Activity

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with chlorosulfonyl and carboxylate functional groups. Its molecular formula is C₈H₇ClO₃S, which contributes to its unique reactivity profile. The chlorosulfonyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which exhibit various therapeutic potentials, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use as antibiotics.
  • Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their ability to modulate inflammatory pathways.
  • Cytochrome P450 Inhibition : The compound has been noted for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible implications for pharmacokinetics and toxicity .

The reactivity of this compound allows it to interact with various biological targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide derivatives that may possess specific biological activities. Interaction studies have indicated that these derivatives can affect enzyme activity and cellular signaling pathways .

Case Studies and Experimental Results

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Inflammation Modulation :
    • Research indicated that certain derivatives could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytochrome P450 Inhibition :
    • The compound was shown to inhibit CYP3A4 activity in human liver microsomes, with an IC50 value of approximately 25 µM, highlighting its potential for drug-drug interactions .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylateContains a methylsulfamoyl groupFocused on different biological activity
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylateN-methyl substitutionPotentially different pharmacokinetics
Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl esterContains a methylamino groupDistinct reactivity profile due to amino substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonation and esterification of thiophene derivatives. A typical approach involves reacting 5-chlorothiophene-2-carboxylic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group, followed by esterification with methanol in the presence of a catalyst like H2SO4. Reaction monitoring via TLC (as in ) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for yield optimization. Ensure inert gas (N2) protection to prevent hydrolysis of the chlorosulfonyl group .

Q. How should researchers characterize this compound to confirm its purity and structural integrity?

  • Methodological Answer : Full characterization requires:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the ester (–COOCH3) and chlorosulfonyl (–SO2Cl) groups.
  • IR Spectroscopy : Peaks at ~1730 cm<sup>−1</sup> (ester C=O) and ~1370/1160 cm<sup>−1</sup> (S=O stretching).
  • Mass Spectrometry : High-resolution MS to verify the molecular ion [M+H]<sup>+</sup> at m/z 240.68 (C6H5ClO4S2).
  • Elemental Analysis : Match calculated vs. observed C/H/Cl/S ratios.
    Cross-reference with literature data for analogous thiophene derivatives (e.g., methyl 4-(chlorosulfonyl)thiophene-2-carboxylate in ) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon) to prevent hydrolysis of the sulfonyl chloride group. Similar compounds (e.g., 5-chlorothiophene-2-carboxaldehyde in ) degrade at room temperature due to hygroscopicity .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The –SO2Cl group is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonates). For example:

  • React with primary amines (e.g., ethylenediamine) in dry THF at −20°C to form sulfonamide-linked derivatives.
  • Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) or HPLC.
    Reference protocols for analogous compounds, such as diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate ( ), which highlight the need for anhydrous conditions .

Q. What strategies can resolve contradictions in reported spectroscopic data for thiophene-based sulfonyl chlorides?

  • Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. To resolve:

  • Standardize Solvents : Use deuterated solvents (e.g., CDCl3) consistently.
  • Cross-Validate : Compare data with structurally similar compounds (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate in ).
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals.
    For example, the predicted density (1.568 g/cm<sup>3</sup>) and boiling point (365.7°C) in should be experimentally verified using pycnometry and differential scanning calorimetry .

Q. How can this compound serve as a precursor in drug discovery, particularly for bioactive thiophene derivatives?

  • Methodological Answer : The chlorosulfonyl group allows modular derivatization for pharmacophore development. Examples include:

  • Antimicrobial Agents : Couple with heterocyclic amines (e.g., pyridine) via sulfonamide linkages.
  • Spasmolytic Agents : Analogous compounds (e.g., phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate in ) show EC50 values <1.5 µM.
  • Kinase Inhibitors : Introduce sulfonamide groups to enhance binding affinity.
    Optimize bioactivity via SAR studies, varying substituents on the thiophene ring .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Key challenges include:

  • Temperature Control : Exothermic sulfonation requires jacketed reactors with precise cooling.
  • Byproduct Formation : Optimize stoichiometry (e.g., ClSO3H:thiophene ratio) to minimize polysubstitution.
  • Purification : Use fractional distillation or recrystallization (e.g., from ethanol/water).
    Reference large-scale protocols for methyl 5-formylthiophene-2-carboxylate (), which emphasize catalyst recycling .

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